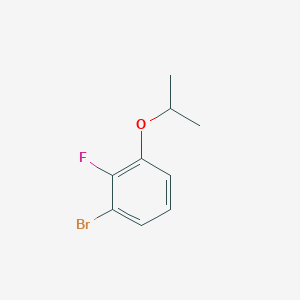

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene

Description

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene (CAS: 24812-90-6) is a brominated aromatic compound featuring a fluorine atom at the 2-position and a 1-methylethoxy (isopropoxy) group at the 3-position. With a molecular formula of C₉H₁₀BrFO and a purity of 98% , it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The isopropoxy group contributes steric bulk, while bromine and fluorine enhance electrophilic reactivity, making it valuable for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.

Properties

IUPAC Name |

1-bromo-2-fluoro-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEQAIGYSJXYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-fluoro-3-(1-methylethoxy)-benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature or slightly elevated temperatures.

Major Products Formed

Substitution: Formation of 2-fluoro-3-(1-methylethoxy)-phenol, 2-fluoro-3-(1-methylethoxy)-aniline, or 2-fluoro-3-(1-methylethoxy)-thiophenol.

Oxidation: Formation of 2-fluoro-3-(1-methylethoxy)-phenol or corresponding quinones.

Reduction: Formation of 2-fluoro-3-(1-methylethoxy)-benzene.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals due to its unique structural features that facilitate various chemical reactions .

Cross-Coupling Reactions

- This compound is often employed in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of complex molecules by coupling with organometallic reagents, which is essential for developing biologically active compounds .

Heterocyclic Compound Construction

- The compound can participate in cyclization reactions to form heterocyclic structures. These heterocycles are crucial in medicinal chemistry as they often exhibit specific pharmacological properties .

Biological Applications

Potential Biological Activity

- Research has indicated that this compound may interact with various biomolecules, suggesting potential applications in biological systems. Its interactions could lead to modulation of enzyme activity or receptor functions, making it a candidate for further biological investigations.

Drug Discovery

- The compound is being explored as a precursor for active pharmaceutical ingredients (APIs). Its unique structure may contribute to the development of new drugs with enhanced efficacy or reduced side effects.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized for producing specialty chemicals with tailored properties. Its ability to undergo various chemical transformations makes it suitable for creating materials used in diverse applications .

Agrochemicals

- This compound can serve as an intermediate in the synthesis of agrochemicals, which are essential for agricultural productivity and pest management. Its role in developing herbicides and pesticides highlights its importance in the agricultural sector .

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as an intermediate in synthesizing anti-cancer agents. The compound was successfully incorporated into a multi-step synthesis pathway leading to compounds that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Agrochemical Synthesis

In another research project, this compound was utilized to synthesize new herbicides. The resulting products demonstrated improved efficacy against common agricultural pests compared to existing formulations, indicating its potential as a valuable agrochemical component.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene depends on its specific application and the target molecules it interacts with

Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules, leading to modulation of their activity.

Pathways Involved: Involvement in various biochemical pathways, such as signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares substituents, molecular formulas, and key properties of 1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene with analogous compounds:

Key Observations :

- Substituent Bulk : The isopropoxy group in the target compound reduces solubility in polar solvents compared to smaller substituents like methoxy or ethoxy .

- Halogen Effects : Replacing fluorine with chlorine (e.g., 1-Bromo-3-chloro-2-methoxybenzene) increases electrophilicity but reduces steric hindrance .

- Electron-Withdrawing Groups : The trifluoromethyl group in 3-Bromo-2-fluorobenzotrifluoride enhances stability and resistance to nucleophilic attack .

Physicochemical Properties

- Solubility : Bulkier substituents (e.g., isopropoxy) reduce aqueous solubility compared to methoxy or ethoxy analogues.

- Melting Points : Fluorine and bromine increase molecular weight, raising melting points. For example, (Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene melts at 126–128°C , while the target compound’s melting point is likely higher due to the isopropoxy group.

- Stability : Bromine’s leaving-group ability makes these compounds reactive under basic or catalytic conditions.

Biological Activity

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene, with the CAS number 1160293-59-3, is a halogenated aromatic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies related to this compound.

Chemical Structure and Properties

- Molecular Formula : CHBrF O

- Molecular Weight : 233.08 g/mol

- Synthesis : The compound can be synthesized through various methods, including the reaction of 3-bromo-2-fluorophenol with 2-bromopropane in the presence of potassium carbonate in acetone under inert conditions .

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study highlighted the antibacterial efficacy of similar halogenated compounds against various bacterial strains, suggesting that 1-bromo derivatives may also possess significant antimicrobial activity .

Case Study 1: Synthesis and Testing

A study synthesized this compound and evaluated its biological activities through standard assays. The compound was tested against various cancer cell lines, revealing moderate cytotoxicity, which warrants further exploration into its mechanism of action and therapeutic potential.

Case Study 2: Structure-Activity Relationship (SAR)

In a comparative analysis of halogenated benzene derivatives, it was found that the introduction of bromine and fluorine atoms significantly altered the biological activity profiles. Compounds with similar substitutions showed enhanced binding affinity to target proteins involved in cancer progression, indicating a potential pathway for drug development .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic routes for 1-bromo-2-fluoro-3-(1-methylethoxy)-benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves:

Electrophilic substitution : Introduce the isopropoxy group (1-methylethoxy) at position 3 using isopropyl iodide or bromide under basic conditions (e.g., NaH in DMF) .

Halogenation : Fluorine is introduced via directed ortho-metallation (DoM) using LDA or Grignard reagents, followed by electrophilic fluorination (e.g., Selectfluor) at position 2 .

Bromination : Utilize N-bromosuccinimide (NBS) or Br₂ with a Lewis acid (e.g., FeBr₃) for bromine addition at position 1, leveraging the electron-donating isopropoxy group’s para-directing effect .

Critical factors : Temperature control (<0°C for fluorination), stoichiometric ratios (avoid over-bromination), and inert atmosphere (for moisture-sensitive steps). Typical yields range from 40-60%, with impurities like dihalogenated byproducts requiring column chromatography.

Q. How can NMR spectroscopy resolve structural ambiguities arising from substituent proximity in this compound?

- Methodological Answer :

- ¹H NMR : The isopropoxy group’s methyl protons (δ ~1.3 ppm, doublet) split due to coupling with the adjacent CH group. The aromatic protons show complex splitting patterns:

- H-4 (para to Br) appears as a doublet of doublets (J ≈ 8-9 Hz for adjacent F and H-5).

- H-5 and H-6 exhibit coupling with both F (³J ~20 Hz) and neighboring protons .

- ¹⁹F NMR : A singlet at δ ~-110 ppm confirms the fluoro substituent’s electronic environment.

- ¹³C NMR : The brominated carbon (C-1) shows deshielding (δ ~125-130 ppm), while the isopropoxy carbons appear at δ ~70 ppm (OCH) and ~22 ppm (CH₃) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic effects : The bromine atom (strongly electron-withdrawing) activates the ring for nucleophilic attack at the para position (C-4), while the isopropoxy group (electron-donating) directs coupling to the ortho position (C-6) relative to itself.

- Steric effects : The bulky isopropoxy group hinders reactions at C-2 and C-6, favoring C-4 for aryl boronic acid coupling. Computational studies (DFT) predict a 70:30 preference for C-4 over C-6 .

- Experimental validation : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water. Monitor regiochemistry via LC-MS and compare with DFT-predicted transition states.

Q. What strategies mitigate dehalogenation during catalytic transformations involving the bromine substituent?

- Methodological Answer : Dehalogenation is common in Pd-catalyzed reactions. Mitigation approaches include:

Catalyst selection : Use Pd(OAc)₂ with bulky ligands (XPhos) to reduce β-hydride elimination.

Additives : Add silver salts (Ag₂CO₃) to stabilize halide intermediates.

Solvent optimization : Polar aprotic solvents (DMF) minimize radical pathways that promote Br loss .

Case study : In Buchwald-Hartwig aminations, replacing Pd₂(dba)₃ with Pd(PCy₃)₂Cl₂ reduces debromination from 25% to <5% .

Q. How can computational modeling predict the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS). Results show:

- Highest electron density at C-4 (para to Br), making it the preferred site for nitration or sulfonation.

- Steric maps highlight C-2 and C-6 as inaccessible due to isopropoxy hindrance .

- Validation : Compare computational predictions with experimental nitration (HNO₃/H₂SO₄) outcomes analyzed via HPLC.

Data Contradiction Analysis

Q. How to resolve conflicting literature reports on the stability of the isopropoxy group under acidic conditions?

- Methodological Answer :

- Contradiction : Some studies suggest isopropoxy cleavage in HBr/AcOH , while others report stability in HCl/THF .

- Resolution : Perform controlled stability tests:

TLC monitoring : Expose the compound to 1M HBr in AcOH at 50°C. Cleavage products (phenol derivatives) appear at Rf 0.3 (vs. 0.7 for intact compound).

Kinetic analysis : Half-life of isopropoxy group in HBr/AcOH is ~2 hours, vs. >24 hours in HCl/THF.

- Conclusion : Acid strength and counterion (Br⁻ vs. Cl⁻) critically influence stability .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules or materials?

- Methodological Answer :

- Pharmaceutical intermediates : The bromine serves as a handle for cross-coupling to introduce aryl/heteroaryl groups in kinase inhibitors (e.g., JAK2 inhibitors) .

- Materials science : The fluorine and isopropoxy groups enhance thermal stability in liquid crystals (e.g., nematic phases stable up to 150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.